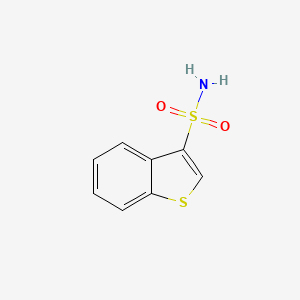

1-Benzothiophene-3-sulfonamide

Description

Significance of the Benzothiophene (B83047) Core in Medicinal Chemistry and Drug Discovery

The benzothiophene core, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov Its rigid, planar structure and the presence of an electron-rich sulfur atom facilitate binding to a wide array of enzymes and receptors. nih.gov This inherent bioactivity has led to the incorporation of the benzothiophene scaffold into numerous clinically approved drugs, including the selective estrogen receptor modulator raloxifene (B1678788) and the anti-asthma agent zileuton. nih.govresearchgate.net

The versatility of the benzothiophene core is demonstrated by the diverse pharmacological activities exhibited by its derivatives. These include antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties, among others. nih.govnih.govnih.gov This broad spectrum of activity has spurred extensive research into the synthesis and biological evaluation of novel benzothiophene-containing compounds. nih.govresearchgate.net

Table 1: Selected Biological Activities of Benzothiophene Derivatives

| Biological Activity | Description |

| Anticancer | Derivatives have shown the ability to inhibit the growth of various cancer cell lines. |

| Antimicrobial | Effective against a range of bacteria and fungi, including multidrug-resistant strains. researchgate.net |

| Anti-inflammatory | Capable of modulating inflammatory pathways in the body. |

| Enzyme Inhibition | Can act as inhibitors for various enzymes, including kinases and monoamine oxidase. nih.gov |

Role of the Sulfonamide Moiety in Modulating Biological Activity within Heterocyclic Systems

The sulfonamide group (-SO2NH2) is a cornerstone in medicinal chemistry, best known for its historical role in the development of the first broad-spectrum antibacterial drugs. sci-hub.se Beyond its antimicrobial properties, the sulfonamide moiety is a versatile functional group that can significantly influence the biological activity of a parent molecule. Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows for strong and specific interactions with biological targets. sci-hub.se

When incorporated into heterocyclic systems, the sulfonamide group can modulate a compound's physicochemical properties, such as its solubility and ability to cross cell membranes. nih.gov This functional group is a key component in a wide range of therapeutic agents, including diuretics, antidiabetic drugs, and anticonvulsants. researchgate.net Furthermore, sulfonamide derivatives have been extensively investigated as inhibitors of various enzymes, including carbonic anhydrases and kinases, making them highly valuable in the design of targeted therapies. smolecule.com

Overview of 1-Benzothiophene-3-sulfonamide and its Closely Related Derivatives as Research Targets

The specific compound, this compound, combines the key features of both the benzothiophene core and the sulfonamide moiety, creating a scaffold with significant potential for biological activity. Research has focused on the synthesis and evaluation of derivatives of this compound, where modifications to the sulfonamide nitrogen or the benzothiophene ring system can fine-tune the compound's properties and target specificity.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer and antibacterial agents. For instance, N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide has demonstrated potential in both of these areas. researchgate.net The unique structure, featuring a chlorine substitution on a benzothiazole (B30560) ring attached to the sulfonamide, highlights how modifications can lead to distinct biological activities. researchgate.net

Furthermore, research into the structure-activity relationship (SAR) of these compounds has provided valuable insights. For example, studies on N-substituted 1-benzothiophene-3-sulfonamides have explored their potential as inhibitors of specific enzymes. In one study, replacement of a thiophene ring with a benzothiophene ring in a series of NLRP3 inflammasome inhibitors retained the inhibitory potency, demonstrating the importance of the benzothiophene-3-carbonyl moiety for activity. nih.gov Another study highlighted that lipophilic substituents on the sulfonamide group of benzo[b]thiophene-1,1-dioxide derivatives significantly increased their cytotoxic activity against human tumor cell lines.

Table 2: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Investigated Activity | Key Findings |

| N-Aryl/Heteroaryl Substituted | Anticancer | Lipophilic substituents on the sulfonamide nitrogen increased cytotoxicity against various cancer cell lines. |

| Benzothiophene-3-carbonyl Analogs | NLRP3 Inflammasome Inhibition | Replacement of a 2-(thiophen-3-yl)acetyl moiety with a benzothiophene-3-carbonyl moiety led to a 2-fold increase in potency. nih.gov |

| N-(Benzothiazol-2-yl) Derivatives | Antibacterial & Anticancer | N-(6-Chloro-1,3-Benzothiazol-2-Yl)-1-Benzothiophene-3-Sulfonamide showed potential as both an antibacterial and anticancer agent. researchgate.net |

The ongoing research into this compound and its analogs underscores the importance of this scaffold in the quest for new and effective therapeutic agents. The ability to systematically modify its structure provides a powerful tool for medicinal chemists to develop compounds with tailored biological activities.

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVAENLIIOACPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzothiophene 3 Sulfonamide and Its Analogues

Strategies for Constructing the Benzothiophene (B83047) Core

The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science. kfupm.edu.saorganic-chemistry.org Its synthesis has been actively pursued, leading to the development of several facile and convenient methods. kfupm.edu.sa

Transition-metal-catalyzed reactions are powerful tools for the synthesis of benzo[b]thiophenes. kfupm.edu.sa Palladium-catalyzed Sonogashira cross-coupling reactions between 2-iodothiophenol and phenylacetylene have been developed to produce a series of 2-substituted benzo[b]thiophenes in moderate to good yields. rsc.org The proposed mechanism involves an initial Sonogashira coupling, followed by coordination of the palladium catalyst to the resulting intermediate, subsequent addition to the carbon-carbon triple bond, and finally protonation to yield the benzothiophene and regenerate the catalyst. rsc.org

Other transition metals like nickel, cobalt, and iron have also been explored, though they generally provide lower yields compared to palladium. rsc.org Copper-catalyzed reactions have also been investigated, but can sometimes lead to the formation of alkyne coupling products as the major outcome. rsc.org

A variety of transition-metal-catalyzed approaches have been reviewed, highlighting the versatility of these methods in constructing the benzothiophene nucleus. kfupm.edu.sa These reactions offer pathways to highly functionalized and multi-substituted benzothiophenes and their hetero-fused analogues. researchgate.net

Table 1: Comparison of Transition Metal Catalysts in the Synthesis of 2-Substituted Benzo[b]thiophene

| Catalyst | Yield (%) | Reference |

|---|---|---|

| Palladium Acetate | 34 | rsc.org |

| Nickel Salt | 4 | rsc.org |

| Cobalt Salt | 8 | rsc.org |

Electrophilic cyclization of o-alkynyl thioanisoles is an attractive and direct route to the benzo[b]thiophene core. nih.gov This method utilizes various electrophiles to initiate the cyclization process. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has been successfully employed for the electrophilic cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields. organic-chemistry.orgnih.gov This reaction proceeds under moderate conditions and at ambient temperature, tolerating a range of functional groups. organic-chemistry.orgnih.gov

The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation. organic-chemistry.org Other electrophiles that have been used for this type of cyclization include iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), N-bromosuccinimide (NBS), phenylsulfenyl chloride (PhSCl), and phenylselenyl bromide (PhSeBr). nih.gov

Furthermore, electrophilic cyclization of o-thioanisole-substituted ynamides with reagents like I₂, NBS, and NCS can produce 3-halogenated 2-amidobenzothiophenes. organic-chemistry.org These halogenated products can then be further functionalized through palladium-catalyzed cross-coupling reactions. organic-chemistry.org

A novel approach for constructing the benzo[b]thiophene skeleton involves the regioselective ring-opening cyclization of spirocyclopropanes. nih.govresearchgate.net This method utilizes a sulfur-transfer reagent to initiate the reaction. Specifically, the reaction of cyclohexane-1,3-dione-2-spirocyclopropanes with sodium hydrosulfide (NaSH) as the sulfur source proceeds smoothly to afford tetrahydrobenzo[b]thiophen-4-one derivatives in good to excellent yields. nih.gov These intermediates can then be converted to 4-hydroxybenzo[b]thiophenes. nih.gov

This protocol offers an alternative synthetic route to benzothiophenes that avoids the use of often difficult-to-prepare multi-substituted benzenes as starting materials. nih.govresearchgate.net The spiro structure of the starting material is considered crucial for the success of this ring-opening cyclization. researchgate.net To date, this represents the first reported synthesis of benzo[b]thiophenes from cyclopropanes. nih.govresearchgate.net The Chandrasekaran group also developed a similar regioselective ring-opening cyclization of cyclopropanes using tetrathiomolybdate as the sulfur-transfer agent to produce dihydrothiophenes. nih.gov

Another strategy involves an interrupted Pummerer reaction of benzothiophene S-oxides, which allows for the C3-functionalization of benzothiophenes with complete regioselectivity under metal-free and mild conditions. nih.gov This method enables the introduction of aryl and alkyl groups at the C3 position. nih.gov

Installation and Modification of the Sulfonamide Moiety

The sulfonamide functional group is a key component of many pharmaceutical compounds. nih.govcbijournal.com Its synthesis is a critical step in the preparation of 1-benzothiophene-3-sulfonamide.

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine in the presence of a base. nih.govresearchgate.net This method is straightforward and has been employed in the synthesis of numerous marketed drugs, including antimicrobials and HIV protease inhibitors. cbijournal.com

However, this classical approach has some drawbacks. Sulfonyl chlorides can be sensitive to moisture and may not be stable for long-term storage. nih.govresearchgate.net Their preparation often requires harsh conditions, such as the use of chlorosulfonic acid, which can lead to mixtures of regioisomers. nih.gov Despite these limitations, the sulfonyl chloride-amine coupling remains a cornerstone of sulfonamide synthesis due to its simplicity and effectiveness. researchgate.netnih.gov Various bases can be used to facilitate the reaction, including pyridine, DIPEA, sodium hydroxide, and triethylamine. researchgate.net

In recent years, metal-free approaches for the synthesis of primary sulfonamides have gained attention as they offer milder and more environmentally friendly alternatives to traditional methods. nih.govrsc.orgrsc.org One such method involves a direct, three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt to construct primary arylsulfonamides. rsc.org This protocol uses readily available and inexpensive inorganic salts as the sulfur dioxide surrogate and nitrogen source. rsc.org

Another innovative metal-free strategy allows for the direct introduction of a primary sulfonamide group into electron-rich aromatic compounds. nih.govrsc.org This method utilizes an in situ generated N-sulfonylamine as the active electrophile. nih.govrsc.orgsemanticscholar.org The reaction proceeds under mild conditions and is compatible with a variety of sensitive functional groups. nih.govrsc.org This approach has been successfully applied to substrates such as aniline, indole, pyrrole, and furan derivatives. nih.govrsc.org

Electrochemical methods also provide a metal-free route to sulfonamides. A one-step synthesis has been developed that directly combines (hetero)arenes, sulfur dioxide, and amines via electrochemical C-H activation. nih.gov In this process, an amidosulfinate intermediate is formed in situ, which acts as both a nucleophile and a supporting electrolyte. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzo[b]thiophene |

| 2-Iodothiophenol |

| Phenylacetylene |

| 2-Substituted benzo[b]thiophenes |

| o-Alkynyl thioanisoles |

| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate |

| 2,3-Disubstituted benzo[b]thiophenes |

| o-Thioanisole-substituted ynamides |

| 3-Halogenated 2-amidobenzothiophenes |

| Cyclohexane-1,3-dione-2-spirocyclopropanes |

| Tetrahydrobenzo[b]thiophen-4-one |

| 4-Hydroxybenzo[b]thiophenes |

| Dihydrothiophenes |

| Benzothiophene S-oxides |

| Sulfonyl chloride |

| Chlorosulfonic acid |

| Sodium metabisulfite |

| Sodium azide |

| Aryldiazonium salt |

| N-sulfonylamine |

| Aniline |

| Indole |

| Pyrrole |

| Furan |

| Amidosulfinate |

| Tetrathiomolybdate |

| Sodium hydrosulfide |

| Iodine |

| Iodine monochloride |

| N-Iodosuccinimide |

| Bromine |

| N-Bromosuccinimide |

| Phenylsulfenyl chloride |

| Phenylselenyl bromide |

| Pyridine |

| DIPEA |

| Sodium hydroxide |

C-H and C-N Bond Cleavage Approaches in Sulfonamide Formation

The formation of sulfonamides, including those derived from 1-benzothiophene, is increasingly benefiting from advanced synthetic strategies that involve the cleavage and functionalization of otherwise inert C-H and C-N bonds. These methods offer more direct and efficient routes to complex molecules by bypassing traditional multi-step sequences that often require pre-functionalized starting materials.

C-H Bond Activation and Functionalization:

Direct C-H functionalization has emerged as a powerful tool for the synthesis of aryl sulfonamides. This approach avoids the limitations of classical electrophilic aromatic substitution, such as poor regioselectivity and low functional group tolerance. nih.gov One notable strategy involves a two-step sequence beginning with the site-selective formation of aryl thianthrenium salts, which can then undergo a palladium-catalyzed C-H sulfination. nih.gov The resulting aryl sulfinate is a versatile intermediate that can be readily converted to the corresponding sulfonamide. For instance, an aryl sulfonium salt can be reacted with a palladium catalyst and sodium hydroxymethanesulfinate (Rongalite) to form a sulfinate, which is then treated with an amine (e.g., morpholine) and an oxidant like N-chlorosuccinimide (NCS) to yield the final sulfonamide product. nih.gov

In the context of benzothiophene synthesis, palladium-catalyzed reactions that facilitate the cleavage of C-H and C-S bonds have been developed to construct the dibenzothiophene scaffold, showcasing the utility of C-H activation in building the core heterocyclic system upon which a sulfonamide group might be installed. researchgate.net Furthermore, oxime ethers have been employed as photochromic directing groups to enable spatially controlled, palladium-catalyzed C-H difunctionalization on different parts of a molecule, including on a benzothiophene unit. acs.orgacs.org

C-N Bond Cleavage:

While C-N bonds in amides and sulfonamides are generally stable, selective cleavage under specific catalytic conditions provides a pathway for modifying sulfonamide structures. A highly chemoselective C-N bond cleavage of tertiary sulfonamides substituted with protecting groups like p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB) has been achieved using catalytic Bismuth(III) triflate (Bi(OTf)₃). acs.orgnih.gov This reaction proceeds smoothly to furnish the corresponding C-N bond cleavage products in good to excellent yields. nih.gov Another sustainable method involves the synthesis of sulfonamides from sulfonyl hydrazides and tertiary amines, which proceeds via the selective cleavage of C-N bonds in the presence of molecular iodine as a catalyst and t-butyl hydroperoxide as an oxidant in water. tandfonline.com These approaches highlight the potential for post-synthetic modification of sulfonamides through targeted C-N bond scission.

**2.3. Novel Synthetic Routes to Specific this compound Derivatives

The synthesis of specifically substituted this compound derivatives has been advanced by the development of novel, highly selective reaction cascades. These methods enable the construction of the complex benzothiophene-1,1-dione core with precise control over substituent placement.

A highly regioselective and stereoselective method for synthesizing 3-amino-1-benzothiophene-1,1-diones involves a palladium-catalyzed intramolecular hydroarylation of arenesulfonyl ynamines. nih.govnih.gov This reaction proceeds via an alkyne-directed 5-exo-dig cyclization pathway. nih.govresearchgate.net The presence of an electron-withdrawing group on the alkyne of the sulfonyl ynamine starting material is crucial for the reaction's success. nih.gov The process yields 1,2-benzothiazole-1,1-diones, which are key intermediates. nih.gov A notable byproduct of this ynamide cyclization is the degradation of the starting material to form an N-phenyl sulfonamide. nih.gov

The optimization of this reaction has been explored, with various palladium catalysts and additives. The use of Pd(OAc)₂ has been found to be effective. nih.gov

Table 1: Optimized Conditions for Palladium-Catalyzed Intramolecular Hydroarylation

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | - | Toluene | 100 | 52 |

| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | - | Toluene | 100 | 65 |

| 3 | Pd(OAc)₂ (5) | dppf (10) | - | Toluene | 100 | 48 |

Data sourced from studies on arenesulfonyl ynamine cyclization. nih.gov

Novel Synthetic Routes to Specific this compound Derivatives

Photoinduced Rearrangements Leading to Benzothiophene-1,1-dione Derivatives

The 1,2-benzothiazole-1,1-dione intermediates synthesized via the hydroarylation reaction can be readily converted into 3-amino-1-benzothiophene-1,1-dione derivatives through a photoinduced rearrangement. nih.govresearchgate.net This transformation represents the first documented example of such a rearrangement for this class of compounds. nih.gov Irradiation of the benzothiazole-1,1-dione derivatives, typically with UV light (e.g., 300 nm) in a solvent like acetonitrile (CH₃CN) at elevated temperatures, leads to a complete photochemical conversion. nih.govresearchgate.net This process is believed to involve the photoinduced cleavage of the sulfonamide bond. researchgate.netnih.gov The reaction provides excellent yields of the desired 3-amino-1-benzothiophene-1,1-dione products. nih.gov

Table 2: Photochemical Rearrangement of 1,2-Benzothiazole-1,1-diones

| Starting Material (Substituent R) | Product | Solvent | Irradiation Time (h) | Yield (%) |

|---|---|---|---|---|

| R = H | 2-amino-N-phenyl-1-benzothiophene-3-carboxamide-1,1-dione | CH₃CN | 24 | 98 |

| R = Me | 2-amino-N-(4-methylphenyl)-1-benzothiophene-3-carboxamide-1,1-dione | CH₃CN | 24 | 95 |

| R = OMe | 2-amino-N-(4-methoxyphenyl)-1-benzothiophene-3-carboxamide-1,1-dione | CH₃CN | 24 | 99 |

Data represents yields for the photochemical conversion step. researchgate.net

Multicomponent Reaction Strategies for Thiophene-Containing Aryl Sulfonamides

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. While specific MCRs for this compound are not extensively detailed, related strategies for thiophene-containing aryl sulfonamides have been developed. For example, novel pyridine derivatives incorporating a sulfonamide moiety have been synthesized via a one-pot, ultrasonic-irradiated MCR of aromatic aldehydes, malononitrile, and an N-(4-acetylphenyl)benzenesulfonamide in an aqueous medium. researchgate.net This demonstrates the principle of using MCRs to build heterocyclic systems that are appended to an aryl sulfonamide core. Such strategies minimize waste and simplify purification processes, aligning with the principles of green chemistry. The development of similar MCRs for the direct synthesis of the benzothiophene sulfonamide scaffold is a promising area for future research.

Application of Green Chemistry Principles in the Synthesis of Benzothiophene Sulfonamides

The synthesis of sulfonamides is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.it These principles are directly applicable to the synthesis of benzothiophene sulfonamides.

A primary focus has been the replacement of toxic and volatile organic solvents with environmentally benign alternatives. Water has been successfully employed as a "green" solvent for sulfonamide synthesis. researchgate.netrsc.org One method describes the reaction of amino compounds with arylsulfonyl chlorides in an aqueous medium under dynamic pH control, which avoids the need for organic bases and allows for product isolation by simple filtration. rsc.org Another approach uses water for the synthesis of sulfonamides from nitroarenes and sodium sulfinates. researchgate.net Polyethylene glycol (PEG-400) has also been used as a recyclable and non-toxic solvent for the reaction between sulfonyl chlorides and amines. tandfonline.com

Another key green strategy is the use of solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling). A one-pot, solvent-free mechanochemical process has been developed for sulfonamide synthesis from disulfides. rsc.orgrsc.org This method uses solid sodium hypochlorite (NaOCl·5H₂O) for the tandem oxidation-chlorination of the disulfide, followed by amination, significantly reducing waste as indicated by a much lower E-factor compared to traditional solution-based methods. rsc.org

Furthermore, green chemistry encourages the use of safer and more sustainable reagents. Instead of relying on highly reactive and toxic sulfonyl chlorides, alternative sulfur sources like stable sodium sulfinates are being used. researchgate.net The development of catalytic methods, including the use of electrochemistry, provides a greener route that eliminates the need for expensive and wasteful chemical oxidants. chemistryworld.com These advancements in sustainable synthesis provide a clear path toward more environmentally responsible production of benzothiophene sulfonamides and related pharmaceutical compounds.

Mechanistic Investigations of 1 Benzothiophene 3 Sulfonamide Biological Interactions

Enzyme Inhibition Studies and Characterization

The unique chemical architecture of 1-Benzothiophene-3-sulfonamide, featuring a bicyclic aromatic ring system fused to a sulfonamide group, underpins its ability to interact with a diverse array of enzymes. The following sections explore the specific mechanisms of inhibition for several key enzymatic targets.

Carbonic Anhydrase Isoform Inhibition Mechanisms

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The primary sulfonamide moiety (-SO2NH2) is crucial for this activity, coordinating with the zinc ion in the enzyme's active site. researchgate.net The inhibition of human carbonic anhydrase (hCA) isoforms, particularly those associated with tumors such as hCA IX and XII, is a key area of investigation for anticancer therapies. nih.gov

Research on structurally related benzothiazole-based sulfonamides provides insight into the potential isoform-selective inhibition by this compound. For instance, studies on benzothiazole-derived sulfonamides have demonstrated varied inhibitory activity against different hCA isoforms. The position of the sulfonamide group on the aromatic ring significantly influences the inhibitory potency and selectivity. For example, a para-substituted sulfonamide has been shown to have a higher inhibition constant for hCA II compared to ortho or meta substitutions. nih.gov

The inhibitory activities of a series of benzothiazole-derived sulfonamides against four human carbonic anhydrase isoforms are presented below, illustrating the potential for isoform-specific inhibition.

| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

| 8a | 12590 | 785.2 | >100000 | >100000 |

| 8b | 4040 | 652.7 | 48.9 | 57.5 |

| 8c | 361.7 | 54.1 | 6.2 | 7.8 |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

This table presents data for benzothiazole-derived sulfonamides as representative examples of isoform-selective inhibition by this class of compounds. nih.gov

Human Serum Paraoxonase-1 (hPON1) Inhibition Profile and Kinetics

Human serum paraoxonase-1 (hPON1) is an esterase with antioxidant properties, playing a role in protecting against lipid peroxidation. nih.gov The inhibition of hPON1 by various drugs is a significant area of study due to the enzyme's protective functions. Studies on the interaction of sulfonamides with hPON1 have revealed that these compounds can act as potent inhibitors. unifi.it

The inhibition kinetics of sulfonamides against hPON1 can vary, exhibiting competitive, non-competitive, or uncompetitive mechanisms. ajol.infonih.gov For example, some sulfonamides have been shown to display non-competitive inhibition with respect to the substrate phenylacetate, while demonstrating competitive inhibition with the substrate paraoxon. ajol.info This suggests that the binding of the inhibitor can occur at a site distinct from the active site, or that it can compete directly with the substrate, depending on the nature of the substrate. The IC50 and Ki values for sulfonamide inhibition of hPON1 have been reported in the micromolar range, indicating a significant inhibitory potential. unifi.itajol.info

Inflammasome Inhibition Mechanisms, with Emphasis on NLRP3

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govfrontiersin.org Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. rjpbr.com

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal. nih.gov Various stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), can trigger its assembly. nih.gov Small molecule inhibitors targeting the NLRP3 inflammasome are of great therapeutic interest. Mechanistically, these inhibitors can act at different stages of the activation process. Some inhibitors have been shown to bind directly to the NLRP3 protein, for instance within the NACHT domain, thereby preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). frontiersin.orgmdpi.com This disruption of inflammasome assembly is a key mechanism for suppressing the inflammatory cascade.

STAT3 Inhibition and Downstream Signaling Pathway Modulation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Consequently, STAT3 has emerged as a promising target for cancer therapy.

Derivatives of benzo[b]thiophene 1,1-dioxide have been identified as potent inhibitors of STAT3 signaling. These compounds have been shown to suppress the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation and dimerization. By inhibiting STAT3 phosphorylation, these molecules prevent its translocation to the nucleus and subsequent transcription of downstream target genes involved in cell survival and proliferation.

Tumor-Associated NADH Oxidase (tNOX) Activity Inhibition and Redox Dependence

Tumor-associated NADH oxidase (tNOX or ENOX2) is a cell surface protein that is ectopically expressed in cancer cells and is involved in tumor growth and proliferation. Inhibition of tNOX activity represents a potential strategy for cancer treatment.

Benzo[b]thiophenesulphonamide 1,1-dioxide derivatives have been shown to be potent inhibitors of tNOX. A key finding in these studies is the absolute dependence of this inhibition on the redox state of the enzyme. Under reducing conditions, these compounds strongly inhibit tNOX activity with very low EC50 values. Conversely, under oxidizing conditions, the inhibitory effect is abolished, and in some cases, a slight stimulation of activity is observed. This redox-dependent inhibition suggests a specific interaction with the reduced form of the enzyme.

Other Enzyme and Receptor Modulations (e.g., Cdk5/p25, PI3K/Akt/mTOR Pathway)

The biological activity of this compound and its analogs extends to other important cellular signaling pathways.

Cdk5/p25: Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase. Its hyperactivity, often caused by the cleavage of its activator p35 to the more stable p25, is implicated in neurodegenerative diseases. nih.gov A structurally related compound, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, has been identified as a moderately potent inhibitor of Cdk5/p25. nih.gov X-ray crystallography has revealed an unusual binding mode of this inhibitor to the hinge region of Cdk5, mediated by a water molecule. nih.gov This suggests that the benzothiophene (B83047) scaffold could serve as a basis for designing selective Cdk5 inhibitors.

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. bio-connect.nl Aberrant activation of this pathway is a common feature in many cancers. nih.gov Benzo[b]furan derivatives, which share a similar bicyclic core structure with this compound, have been shown to induce apoptosis in breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. nih.gov These compounds inhibit the phosphorylation of key proteins in this pathway, leading to cell cycle arrest and apoptosis. nih.gov This suggests that this compound may also exert its effects through modulation of this critical cancer-related pathway. mdpi.comnih.govmdpi.com

Molecular Basis of Target Engagement

Characterization of Ligand-Protein Binding Site Interactions

The sulfonamide moiety is a critical pharmacophore that facilitates key interactions within protein binding pockets. nih.gov Studies on model protein systems, such as the FK506-binding protein 12 (FKBP12), have provided high-resolution structural insights into how sulfonamide-based ligands engage with their targets. nih.gov The oxygen atoms of the sulfonamide group are a key binding motif, often participating in unconventional but highly conserved CH···O=S interactions with amino acid residues like tyrosine and phenylalanine within the binding site. nih.gov

Crystallographic analyses of sulfonamide analogues bound to a protein target reveal intimate contacts that define the ligand's orientation and affinity. nih.gov For instance, the removal of one sulfonamide oxygen atom in a sulfinamide analogue results in the loss of specific S=O···HC interactions, which accounts for a lower binding affinity. nih.gov Conversely, the replacement of an oxygen with a nitrogen group to form a sulfonimidamide can introduce an unprecedented hydrogen bond acceptor, enabling new interactions and exit vectors that can be exploited in rational drug design. nih.gov These studies illuminate the precise molecular forces, including hydrogen bonds and non-bonded interactions, that govern the binding of sulfonamide-containing compounds like this compound to their protein targets.

Specificity and Selectivity Profiling Against Multiple Targets

Derivatives of 1-benzothiophene sulfonamide have been evaluated against various cancer cell lines to determine their cytotoxic activity and selectivity. Structural modifications to the core benzothiophene sulfonamide nucleus, particularly the introduction of lipophilic substituents on the sulfonamide group, have been shown to significantly enhance cytotoxic potency across a panel of human tumor cell lines. nih.gov

One of the most active compounds identified was an N-4-methoxyphenyl derivative of 6-benzo[b]thiophenesulphonamide 1,1-dioxide. This compound demonstrated potent activity with GI50 values in the nanomolar range against several cell lines, indicating a high degree of sensitivity in these specific cancer types. nih.gov The activity profile also showed variation across different cell lines, suggesting a degree of selectivity. nih.gov For example, its potency against HTB-54 cells was notably lower than against cell lines such as HT-29 and K-562. nih.gov Broader screenings of related structures, such as benzothieno[3,2-b]pyran derivatives, have confirmed potent and broad-spectrum anticancer activity against panels of up to 59 different human tumor cell lines. nih.gov

| Cell Line | Cancer Type | GI50 Value (nM) |

|---|---|---|

| HT-29 | Colon Adenocarcinoma | 1-9 |

| CCRF-CEM | T-cell Lymphoblast-like Leukemia | 1-9 |

| K-562 | Chronic Myelogenous Leukemia | 1-9 |

| MEL-AC | Melanoma | 1-9 |

| HTB-54 | Lung Carcinoma | 200 |

Cellular Pathway Modulation by Benzothiophene Sulfonamide Derivatives

Induction of Apoptosis and Modulation of Cell Cycle Progression

Benzothiophene sulfonamide derivatives have been shown to exert their antineoplastic effects by inducing programmed cell death, or apoptosis, and disrupting normal cell cycle progression in cancer cells. nih.govnih.gov In human leukemic CCRF-CEM cells, treatment with benzo(b)thiophenesulphonamide 1,1-dioxide derivatives (BTS) triggers a classic apoptotic cascade. nih.gov This process is characterized by morphological and biochemical changes, including cell shrinkage, the translocation of phosphatidylserine (B164497) to the outer cell surface, chromatin condensation, and the degradation of DNA into internucleosomal fragments. nih.gov

Mechanistically, the induction of apoptosis involves both mitochondria-dependent (intrinsic) and caspase-8-regulated (extrinsic) signaling pathways. nih.gov The derivatives cause significant mitochondrial dysfunction, marked by the dissipation of the mitochondrial membrane potential, release of cytochrome c, and a subsequent decrease in intracellular ATP levels. nih.gov This leads to the activation of initiator caspase-9 and executioner caspase-3. nih.gov The activation of caspase-8 is also observed, indicating the involvement of death receptor pathways. nih.gov The crucial role of these pathways is highlighted by the finding that apoptosis can be significantly prevented by a specific caspase-8 inhibitor or by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov

| Cell Cycle Phase | Observed Effect |

|---|---|

| Pre-G (Apoptotic) | Increase in cell population |

| G1 | Time-dependent decrease in cell population |

| G2/M | Increase in cell population |

Reactive Oxygen Species (ROS) Generation and its Link to Cellular Effects

A primary mechanism underlying the biological activity of benzo(b)thiophenesulphonamide 1,1-dioxide derivatives (BTS) is the rapid induction of oxidative stress. nih.gov These compounds cause a significant increase in the production and accumulation of intracellular reactive oxygen species (ROS) within minutes of their addition to tumor cells. nih.gov ROS are highly reactive chemical species, such as superoxide (B77818) anions and hydrogen peroxide, that can inflict damage on cellular components. nih.gov

The generation of ROS appears to be a critical upstream event that mediates the subsequent apoptotic effects of these compounds. nih.gov This direct link is established by experiments showing that pre-incubation with the antioxidant N-acetyl-cysteine can completely abrogate the key events of apoptosis, including the release of cytochrome c from mitochondria, the activation of caspase-3, and ultimately, cell death. nih.gov This demonstrates that ROS are essential mediators in the apoptotic process induced by BTS derivatives. nih.gov The surge in ROS contributes directly to the observed mitochondrial alterations, such as the dissipation of the mitochondrial membrane potential and oxidation of the phospholipid cardiolipin, which are key steps in initiating the intrinsic apoptotic pathway. nih.gov

Computational and Theoretical Studies of 1 Benzothiophene 3 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target.

In the study of benzothiophene (B83047) sulfonamide derivatives, molecular docking has been a key tool to elucidate their mechanism of action. For instance, research on benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as potential anti-inflammatory agents involved docking these compounds into the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.govmdpi.com The simulations aimed to understand the structure-activity relationships and the precise interactions driving their inhibitory effects. mdpi.com

The results of these docking studies revealed that the benzothieno[3,2-d]pyrimidine derivatives exhibit significant anti-inflammatory properties linked to their interactions with the active sites of COX-2. nih.gov One particular derivative, the antipyrine-bearing compound 4 , demonstrated a high binding affinity with a calculated free energy of binding (ΔG) of -9.4 kcal/mol. nih.govresearchgate.net This strong interaction is a key indicator of its potential as a potent COX-2 inhibitor. The energies of the protein and the inhibitors were minimized using the steepest descent algorithm, and simulations were performed using GROMACS software. researchgate.net These computational findings provide a molecular-level explanation for the observed biological activity and guide the design of new derivatives with improved affinity. nih.gov

Table 1: Molecular Docking Results of Benzothiophene Sulfonamide Derivatives against COX-2

| Compound | Target Protein | Docking Score (ΔG, kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Antipyrine-bearing benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivative | COX-2 | -9.4 | Not Specified |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as 3D queries for virtual screening of large compound databases to identify novel molecules with the potential for similar activity.

Ligand-based pharmacophore models are developed from a set of known active molecules, particularly when the 3D structure of the target protein is unavailable. mdpi.com The process involves aligning the active compounds and abstracting the common chemical features responsible for their biological activity.

For aryl sulfonamide derivatives targeting the 5-HT7 receptor, a five-point pharmacophore hypothesis (AADPR) was developed. researchgate.net This model consisted of two hydrogen bond acceptor (A) features, one hydrogen bond donor (D) feature, one positive group (P), and one aromatic ring (R). researchgate.net The statistical significance of this model was confirmed by its high correlation (R²) and predictive ability (Q²) values of 0.90 and 0.602, respectively. researchgate.net

Similarly, a pharmacophore model (AAPR) for piperidinylaminomethyl aryl sulfonamides as 5-HT6 receptor antagonists identified two hydrogen bond acceptors, a positive ionizable group, and an aromatic ring as crucial for activity. jscimedcentral.com Such validated models are then used as filters in virtual screening campaigns to efficiently identify diverse chemical scaffolds that match the key pharmacophoric features, prioritizing them for further investigation. nih.gov

When the three-dimensional structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be generated. mdpi.com This approach identifies the key interaction points between the protein and a bound ligand, defining a pharmacophore based on the protein's active site geometry.

In cases where a crystal structure is not available, homology modeling can be employed to build a theoretical 3D model of the target protein based on the known structure of a related homologous protein. researchgate.net This model can then be used for structure-based design. For aryl sulfonamide derivatives targeting the 5HT7R, the lack of a crystal structure was overcome by creating a homology model, which then guided the design and virtual screening of potential ligands. researchgate.net This integrated approach of pharmacophore-based screening, followed by molecular docking into the homology model, allows for the identification of promising new hits from large chemical databases like Asinex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.eg By correlating physicochemical properties or structural features (descriptors) with activity, QSAR models can predict the potency of new, unsynthesized compounds and provide insights into the molecular properties that govern their biological effects. nih.gov

Both 2D- and 3D-QSAR models have been developed for benzothiophene derivatives to understand their activity against various biological targets. 2D-QSAR models use descriptors calculated from the 2D representation of molecules, such as topological indices and physicochemical properties. For a series of benzothiophene-based histone deacetylase (HDAC) inhibitors, a 2D-QSAR study revealed that anticancer activity was correlated with parameters like T_2_N_1, PolarSurfaceAreaIncluding P and S, and SaaCHE-Index. researchgate.net The best model achieved a squared correlation coefficient (r²) of 0.9412, indicating a strong correlation between the descriptors and the observed activity. researchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D aligned structures of molecules to derive steric and electrostatic field descriptors. slideshare.net For a series of 4-substituted benzothiophene derivatives acting as Factor IXa inhibitors, a 3D-QSAR model was developed using a training set of 40 compounds. pharmacophorejournal.com The resulting model showed excellent statistical quality with an r² value of 0.9622 and a predictive r² (pred_r²) for the test set of 0.8123, demonstrating its high predictive power. pharmacophorejournal.com Similarly, 3D-QSAR studies on other benzothiophene derivatives have yielded highly predictive models for antitumor activity. nih.govresearchgate.net

Table 2: Statistical Validation of QSAR Models for Benzothiophene Derivatives

| QSAR Model Type | Target/Activity | No. of Compounds (Training/Test) | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (Predictive r²) |

|---|---|---|---|---|---|

| 2D-QSAR | Anticancer (HDAC inhibitors) | 16 / Not Specified | 0.9412 | 0.8646 | Not Specified |

| 3D-QSAR (kNN-MFA) | COX-2 Inhibition | 24 / Not Specified | Not Specified | 0.78 | Not Specified |

| 3D-QSAR (PLS) | Factor IXa Inhibition | 40 / 11 | 0.9622 | Not Specified | 0.8123 |

A significant advantage of 3D-QSAR methods is the generation of contour maps, which visualize the regions in 3D space where modifications to the molecular structure are likely to affect biological activity. nih.gov These maps provide intuitive guidance for optimizing lead compounds.

The contour maps from CoMFA and CoMSIA studies highlight different molecular fields:

Steric Contour Maps: Typically, green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where steric bulk is detrimental. nih.govresearchgate.net

Electrostatic Contour Maps: Blue contours represent regions where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are preferred. nih.govresearchgate.net

Hydrophobic, H-bond Acceptor, and H-bond Donor Maps: Other maps can show favorable and unfavorable regions for hydrophobic groups (e.g., yellow for favorable, white for unfavorable), hydrogen bond acceptors (magenta for favorable), and hydrogen bond donors (cyan for favorable). nih.gov

By analyzing these maps in relation to a reference molecule (often the most active compound in the series), medicinal chemists can strategically design new derivatives with substitutions in the favorable regions and avoid placing groups in unfavorable ones, leading to compounds with improved potency and selectivity. researchgate.net

Crystallographic and Spectroscopic Characterization in Research Contexts

X-ray Crystallography of 1-Benzothiophene-3-sulfonamide Derivatives and Complexes

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique provides unparalleled insights into the molecule's solid-state conformation, packing, and interactions with other molecules, including biological macromolecules.

In the context of drug discovery, co-crystallizing a ligand with its target protein and analyzing the resulting structure via X-ray diffraction is a critical step. This process confirms the precise binding mode and reveals the specific molecular interactions that govern the ligand's affinity and selectivity. For sulfonamide-based compounds, this analysis is crucial for structure-based drug design.

For instance, studies on sulfonamide analogues binding to proteins like FK506-binding protein 12 (FKBP12) have successfully used co-crystal structures to reveal the detailed interaction network. nih.gov Such analyses confirm the expected binding orientation and identify key interactions, such as hydrogen bonds between the sulfonamide oxygens and protein backbone amides, or interactions between the aromatic portions of the ligand and hydrophobic pockets of the protein. nih.gov The high resolution of these structures, often between 1.0–1.7 Å, allows for the precise measurement of bond distances and angles, validating computational docking models and guiding the design of more potent derivatives. nih.gov

Table 1: Representative Ligand-Protein Interactions for a Sulfonamide Analog This table is based on analogous sulfonamide-protein complexes to illustrate typical interactions.

| Interaction Type | Ligand Group | Protein Residue | Description |

|---|---|---|---|

| Hydrogen Bond | Sulfonamide Oxygen | Ile56 (Backbone NH) | Key anchoring interaction stabilizing the ligand in the binding pocket. nih.gov |

| Hydrogen Bond | Pyridine Nitrogen | Tyr82 (Hydroxyl OH) | Directional interaction contributing to ligand specificity. nih.gov |

| Hydrophobic Interaction | Pipecolate Core | Hydrophobic Pocket | The nonpolar core of the ligand is buried in a greasy pocket, displacing water. nih.gov |

| Halogen-π Interaction | Dichlorophenyl Ring | His87 | An interaction between the chlorine substituent and the aromatic ring of histidine. nih.gov |

Beyond protein complexes, X-ray analysis of the small molecule crystal itself provides fundamental structural information. For benzothiophene (B83047) derivatives, which are often investigated as organic semiconductors, understanding the solid-state packing is essential. figshare.comnih.gov Single-crystal or powder X-ray diffraction can determine the crystal system, space group, and unit cell dimensions.

Detailed structural studies on related molecules, such as alkylated nih.govbenzothieno[3,2-b]benzothiophene (BTBT), reveal how molecules arrange themselves in the solid state. figshare.comnih.gov These studies often show a lamellar structure with molecules arranged in a "herringbone" fashion, a packing motif that is significant for electronic properties. figshare.comnih.gov The analysis also elucidates the conformational preferences of the molecule, showing, for example, the torsion angles between the benzothiophene core and the sulfonamide group, which are influenced by intermolecular forces like hydrogen bonding and π–π stacking.

Table 2: Example Crystallographic Data for a Benzothiophene Derivative This table presents data for a related compound, C8-BTBT, to exemplify the outputs of a solid-state structural investigation.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |

| a (Å) | 5.88 | The dimensions of the unit cell, which is the basic repeating block of the crystal. |

| b (Å) | 7.89 | |

| c (Å) | 41.5 | |

| Molecular Packing | Herringbone | Describes the specific arrangement of molecules relative to each other within the crystal lattice. figshare.comnih.gov |

Advanced Spectroscopic Characterization Techniques (NMR, FTIR, HRMS) in Research Synthesis and Analysis

Following the synthesis of a new this compound derivative, a suite of spectroscopic techniques is employed to confirm its molecular structure, purity, and integrity. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process.

The synthesis of novel benzothiophene derivatives is a common strategy for developing new therapeutic agents. core.ac.uk The structural elucidation of these newly synthesized compounds is a critical step, confirming that the intended chemical transformation has occurred.

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. The chemical shifts, splitting patterns (multiplicity), and integration of proton signals confirm the connectivity of atoms. For a this compound derivative, distinct signals would be expected for the aromatic protons on the benzothiophene ring, as well as a characteristic signal for the sulfonamide N-H proton.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in a molecule. The sulfonamide group gives rise to strong, characteristic absorption bands for the S=O symmetric and asymmetric stretches (typically in the 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹ regions, respectively) and the N-H stretch (around 3300 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) : HRMS provides an extremely accurate measurement of the molecular weight of the compound, often to within a few parts per million. This allows for the determination of the elemental formula, providing definitive confirmation of the compound's identity and distinguishing it from other potential products with the same nominal mass.

Together, these techniques provide complementary pieces of evidence that, when combined, allow for the unambiguous structural confirmation of novel this compound derivatives and intermediates formed during their synthesis. nih.govbingol.edu.tr

Table 3: Typical Spectroscopic Data for a this compound Structure

| Technique | Expected Observation | Structural Information Confirmed |

|---|---|---|

| ¹H NMR | Signals in aromatic region (δ 7-8.5 ppm); singlet for sulfonamide N-H | Presence and substitution pattern of the benzothiophene ring system. |

| ¹³C NMR | Signals for aromatic carbons and specific carbons of the benzothiophene core | Confirms the carbon skeleton of the molecule. |

| FTIR | Strong bands at ~1330 cm⁻¹ & ~1170 cm⁻¹ (S=O stretch); band at ~3300 cm⁻¹ (N-H stretch) | Presence of the key sulfonamide functional group. |

| HRMS | Molecular ion peak matching the calculated exact mass for the elemental formula | Definitive confirmation of the molecular formula. |

Future Directions and Emerging Research Opportunities

Design and Synthesis of Highly Selective Inhibitors Targeting Specific Enzyme Isoforms

A significant future direction in the development of 1-benzothiophene-3-sulfonamide derivatives is the design of highly selective inhibitors that can distinguish between closely related enzyme isoforms. The ability to target specific isoforms is crucial for developing safer and more effective therapeutics with fewer off-target effects.

Research on related sulfonamide-based inhibitors has demonstrated the feasibility of achieving isoform selectivity. For instance, studies on benzenesulfonamide-based inhibitors have shown that specific interactions within the hydrophobic pockets of carbonic anhydrase (CA) isoforms, particularly at residues 92 and 131, are key determinants of binding affinity and selectivity nih.gov. By modifying the tail groups of the sulfonamide, it is possible to modulate isoform specificity nih.gov. Similarly, the investigation of benzothiazole-6-sulfonamides has led to the development of potent inhibitors of tumor-associated CA isoforms IX and XII over the cytosolic isoforms I and II nih.govresearchgate.net. Molecular docking studies have been instrumental in elucidating the favorable interactions that confer this selectivity nih.govresearchgate.net.

Furthermore, work on benzo[b]thiophene-2-sulfonamide derivatives has yielded highly potent and selective inhibitors of human chymase, an enzyme implicated in cardiovascular diseases nih.gov. These findings underscore the potential of the benzothiophene (B83047) sulfonamide scaffold in achieving high selectivity.

Future research on this compound should therefore focus on systematic structure-activity relationship (SAR) studies to understand the structural requirements for isoform-specific inhibition. This will involve the synthesis of a diverse library of analogues with systematic modifications to the benzothiophene core and the sulfonamide moiety. Computational modeling and X-ray crystallography will be invaluable tools in identifying key interactions and guiding the design of next-generation inhibitors with superior selectivity profiles.

Exploration of Novel Bioactivities and Broader Therapeutic Applications for Benzothiophene Sulfonamides

The benzothiophene scaffold is known for its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties nih.gov. This inherent biological versatility suggests that this compound and its derivatives may possess novel bioactivities that are yet to be discovered.

Future research should venture beyond the established therapeutic areas and explore the potential of these compounds in treating a broader range of diseases. For example, given the antimicrobial and antifungal properties of many benzothiophene derivatives, a systematic screening of this compound analogues against a panel of pathogenic bacteria, fungi, and parasites could uncover new infectious disease applications nih.govnih.gov. The emergence of drug-resistant strains of pathogens makes this an area of urgent unmet medical need nih.gov.

Moreover, the potential of benzothiophene sulfonamides in virology remains largely unexplored. Screening against a diverse range of viruses could identify novel antiviral agents. The anti-inflammatory properties of some benzothiophene derivatives also warrant further investigation openaccesspub.orgmalayajournal.org. Exploring the mechanisms by which these compounds modulate inflammatory pathways could lead to new treatments for chronic inflammatory diseases.

A comprehensive approach to exploring novel bioactivities would involve high-throughput screening of diverse this compound libraries against a wide range of biological targets. This unbiased approach could reveal unexpected therapeutic opportunities and expand the pharmacological landscape of this promising chemical scaffold.

Integration of Advanced Synthetic Methodologies for the Efficient Production of Complex Analogues

The synthesis of complex and diverse libraries of this compound analogues is essential for thorough structure-activity relationship studies and the discovery of new therapeutic agents. Future efforts should focus on integrating advanced synthetic methodologies to improve the efficiency, versatility, and environmental footprint of these syntheses.

Traditional synthetic routes can be lengthy and may not be amenable to the rapid generation of diverse compound libraries. Modern synthetic organic chemistry offers a plethora of powerful tools that can be applied to the synthesis of benzothiophene sulfonamides. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille couplings, have been successfully used to create substituted benzothiophene derivatives and could be adapted for the synthesis of complex 3-sulfonamide analogues ias.ac.inresearchgate.net.

Furthermore, the development of one-pot domino reactions offers a highly efficient approach to constructing the benzothiophene core with multiple points of diversity in a single operation malayajournal.org. An electrochemical method for the C-3 sulfonation of 2-alkynylthioanisoles represents a green and catalyst-free approach to installing the key sulfonamide precursor organic-chemistry.org.

Future synthetic strategies should also explore:

Photocatalysis: To enable novel and mild C-H functionalization and cyclization reactions.

Flow chemistry: For improved reaction control, scalability, and safety.

Biocatalysis: To introduce chirality and perform selective transformations under environmentally benign conditions.

By embracing these advanced synthetic methods, chemists can accelerate the discovery and development of next-generation this compound-based therapeutics.

Application of Machine Learning and Artificial Intelligence in the Discovery and Optimization of Benzothiophene Sulfonamides

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the discovery and optimization of novel drug candidates, including this compound derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions that can guide and accelerate the drug discovery process.

One of the key applications of AI is in the development of predictive models for bioactivity semanticscholar.orgpharmb.iobio-itworld.com. By training ML algorithms on existing data for benzothiophene sulfonamides and other related compounds, it is possible to build models that can predict the activity of virtual compounds against specific targets. This allows for the rapid in silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates and saving significant time and resources nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict not only the biological activity but also the physicochemical properties of novel analogues, which is crucial for drug-likeness and pharmacokinetic profiles nih.gov.

AI can also be used for de novo drug design, where generative models create entirely new molecular structures with desired properties. These models can be trained to generate novel benzothiophene sulfonamide derivatives that are predicted to have high potency and selectivity for a given target.

Development of this compound Derivatives as Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes and validating new drug targets nih.gov. The development of this compound derivatives as chemical probes represents a significant opportunity to advance our understanding of their biological mechanisms of action.

These probes can be designed to incorporate various functionalities, such as:

Fluorescent tags: To visualize the subcellular localization of the compound and its target. Research on benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives has already demonstrated their potential as fluorescent probes for imaging cancer cells that overexpress COX-2 nih.gov. A benzothiophene-based fluorescent probe has also been developed for detecting polarity and cyanide nih.gov.

Photoaffinity labels: To covalently crosslink with the target protein upon photoactivation, enabling target identification and validation.

Biotin or alkyne tags: For affinity-based pulldown experiments to identify binding partners from cell lysates. The development of sulfonyl fluoride (B91410) probes with clickable handles for target engagement is a relevant example of this approach rsc.org.

By developing a toolbox of well-characterized chemical probes based on the this compound scaffold, researchers can elucidate the molecular targets and pathways modulated by these compounds. This knowledge is critical for understanding their therapeutic effects and for the rational design of improved drugs. The use of these probes in cellular and animal models will provide invaluable insights into the in vivo pharmacology of this important class of molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Benzothiophene-3-sulfonamide derivatives in academic laboratories?

- Methodological Answer : Synthesis often involves multi-step reactions, including sulfonylation of benzothiophene precursors. For example, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) can introduce functional groups to the sulfonamide core . Optimization of reaction conditions, such as solvent choice (e.g., dichloromethane for stepwise coupling) and catalyst systems (e.g., sodium ascorbate/CuSO₄·5H₂O), is critical for high yields. Purification may require column chromatography or recrystallization, guided by melting point analysis (e.g., 75–76°C for related sulfonyl chlorides) .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the benzothiophene ring. High-resolution mass spectrometry (HRMS) validates molecular formulas. Differential Scanning Calorimetry (DSC) or melting point analysis ensures purity, as seen in studies of structurally similar sulfonamides (e.g., mp 117–119°C for brominated derivatives) . Thermogravimetric analysis (TGA) can assess thermal stability, referencing thermodynamic data from NIST .

Q. How can reaction conditions be optimized to enhance the yield of this compound synthesis?

- Methodological Answer : Systematic variation of parameters like temperature, stoichiometry, and catalyst loading is key. For example, sodium hydroxide-mediated coupling reactions may require anhydrous conditions to prevent hydrolysis . Parallel screening using Design of Experiments (DoE) can identify optimal ratios of reagents (e.g., prop-2-yn-1-amine for alkyne functionalization) . Monitoring reaction progress via thin-layer chromatography (TLC) helps minimize side products.

Advanced Research Questions

Q. How do structural modifications to the sulfonamide group influence the biological activity of this compound derivatives?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or hydrophilic moieties (e.g., hydroxyethoxy) can modulate pharmacokinetic properties. For example, derivatives with bipyrimidinyl substituents exhibit enhanced binding to target enzymes, as observed in biochemical probe studies . Structure-activity relationship (SAR) analysis via molecular docking or enzyme inhibition assays (e.g., IC₅₀ determination) validates these modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.